1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-pyridin-3-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-20(18,16-10-4-3-7-14-8-10)9-12-11-5-1-2-6-13(11)19-15-12/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYJKSRRFUSKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Sulfonamide Formation: The benzoxazole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide linkage.
Pyridine Ring Attachment: Finally, the pyridine ring is introduced through a nucleophilic substitution reaction, where the benzoxazole-methanesulfonamide intermediate reacts with a pyridine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide exhibits significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been shown to affect the expression of key proteins involved in cell survival and apoptosis pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18 | Inhibition of proliferation through p53 pathway |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities. It shows efficacy against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways critical for bacterial growth.
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Inhibition of cell wall synthesis |
| Escherichia coli | 64 µg/mL | Disruption of metabolic pathways |
Enzyme Inhibition
The compound has been studied as an inhibitor for various enzymes involved in disease processes. Specifically, it has shown promise as a phosphodiesterase inhibitor, which is relevant in treating conditions such as asthma and cardiovascular diseases.
Table 3: Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) | Therapeutic Implications |
|---|---|---|
| Phosphodiesterase Type 5 | 10 | Treatment of erectile dysfunction |
| Carbonic Anhydrase | 25 | Management of glaucoma |
Synthesis of Functional Materials
In material science, the compound serves as a precursor for synthesizing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has resulted in materials with enhanced conductivity and stability.
Table 4: Properties of Materials Synthesized from this compound
| Material Type | Conductivity (S/m) | Optical Band Gap (eV) |
|---|---|---|
| Conductive Polymer | 0.5 | 2.2 |
| Composite Material | 0.8 | 2.0 |
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal highlighted the compound's ability to inhibit tumor growth in xenograft models, demonstrating its potential as a lead compound for developing new anticancer therapies.
- Antimicrobial Research : Another research effort focused on the antimicrobial properties showed that derivatives of this compound could be effective against resistant strains of bacteria, suggesting its role in combating antibiotic resistance.
- Material Development : Recent advancements in polymer science have utilized this compound to create materials with tailored properties for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Sulfonamide Derivatives
The compound shares functional similarities with Sch225336, a CB2-selective bis-sulfone cannabinoid ligand (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]-phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide). Both contain sulfonamide groups critical for receptor binding, but Sch225336’s bis-sulfone architecture and methoxy substituents enhance its cannabinoid receptor subtype selectivity compared to the benzoxazole-pyridine framework of the target compound .
| Property | 1-(1,2-Benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide | Sch225336 |
|---|---|---|
| Core Structure | Benzoxazole-pyridine-sulfonamide | Bis-sulfone with methoxy groups |
| Molecular Weight | ~315 g/mol (estimated) | 594.6 g/mol |
| Key Functional Groups | Sulfonamide, benzoxazole, pyridine | Sulfonamide, bis-sulfone |
| Biological Target | Undetermined (structural analogy suggests kinase/CB receptors) | CB2 cannabinoid receptor |
Pyridine-Containing Volatiles
The pyridin-3-yl group in the target compound is structurally analogous to (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine (Fig. 1A), a pear floral volatile.
| Property | This compound | (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine |
|---|---|---|
| Linker Type | Sulfonamide (-SO₂NH-) | Imine (-CH=N-) |
| Volatility | Low (solid at room temperature) | High (volatile liquid) |
| Application | Potential pharmaceutical agent | Flavor/fragrance industry |
Benzoxazole Derivatives
Benzoxazole analogs like 2-(4-chlorophenyl)-1,2-benzoxazol-3(2H)-one exhibit antimicrobial activity, attributed to the electron-withdrawing effects of the oxazole ring. The target compound’s sulfonamide substitution may enhance solubility and bioavailability compared to simpler benzoxazole derivatives .
Research Findings and Implications
- Synthetic Feasibility : The compound’s synthesis likely employs sulfonylation of benzoxazole-pyridine precursors, a method validated for analogous sulfonamides .
- Pharmacological Potential: While direct data are unavailable, sulfonamide-benzoxazole hybrids are investigated for kinase inhibition (e.g., VEGF-R2), suggesting possible antiangiogenic applications .
- Crystallographic Analysis : Tools like SHELX (used in small-molecule refinement) could resolve its crystal structure, aiding in structure-activity relationship (SAR) studies .
Biological Activity
1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
The synthesis of this compound typically involves the reaction of benzoxazole derivatives with pyridine-based reagents, followed by sulfonamide formation. The compound has a molecular formula of C13H12N2O3S and a molecular weight of 280.31 g/mol.
Anticonvulsant Activity
Research indicates that derivatives of benzoxazole, including those with sulfonamide groups, exhibit significant anticonvulsant properties. A study on similar compounds demonstrated that modifications at specific positions on the benzoxazole ring can enhance activity against seizures in animal models . The introduction of halogen atoms at certain positions has been shown to increase neurotoxicity and anticonvulsant efficacy.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has been explored extensively. In particular, compounds related to this compound have been tested against various bacterial strains. For instance, studies show selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while showing less effectiveness against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds are crucial in determining their effectiveness.
Cytotoxicity and Cancer Research
The cytotoxic effects of benzoxazole derivatives have been documented across several cancer cell lines. Specific studies indicate that compounds with similar structures exhibit cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells . The mechanism often involves the induction of apoptosis and disruption of cellular pathways essential for cancer cell survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups generally enhances activity, while electron-withdrawing groups may reduce it.
- Positioning : The position of substituents on the benzoxazole ring significantly influences both potency and selectivity against various biological targets.
Case Studies
- Anticonvulsant Screening : A study conducted on a series of benzoxazole derivatives highlighted the promising anticonvulsant effects observed in mice models. Compounds were evaluated based on their neurotoxicity and efficacy ratios (NTD50/ED50) to identify lead candidates for further development .
- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of several benzoxazole derivatives against Bacillus subtilis and Pichia pastoris. Results indicated that while some compounds exhibited moderate antibacterial activity, others were ineffective, demonstrating the importance of structural modifications in enhancing efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,2-benzoxazol-3-yl)-N-(pyridin-3-yl)methanesulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves coupling 1,2-benzoxazole and pyridine sulfonamide precursors via nucleophilic substitution or sulfonylation reactions. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce trial runs while capturing interactions between variables . Computational reaction path searches (e.g., quantum chemical calculations) can also predict energetically favorable pathways, as demonstrated in reaction engineering frameworks .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C, 2D-COSY) to confirm molecular structure and purity. For chromatographic analysis, reverse-phase HPLC with UV detection (λ = 254–280 nm) is recommended, using acetonitrile/water gradients. PubChem-derived SMILES and InChI data (e.g., Canonical SMILES:
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)Cl) validate structural assignments .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : Solubility can be enhanced using co-solvents (e.g., DMSO:water mixtures) or surfactants. Stability studies should assess hydrolysis susceptibility under acidic/basic conditions via accelerated stability testing (40°C/75% RH for 4 weeks). Related sulfonamides show pH-dependent degradation, requiring buffered solutions (pH 6.5–7.5) for long-term storage .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) be integrated into the design of derivatives with improved bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) and predict binding affinities. Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2) can prioritize derivatives for synthesis. This approach was validated in designing selective COX-2 inhibitors with benzoxazole scaffolds .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Cross-validate experimental conditions (e.g., cell lines, assay protocols). For example, discrepancies in hepatocyte glucose uptake assays may arise from variations in glucose concentrations (e.g., 10 mM vs. 5 mM). Apply meta-analysis using standardized effect sizes and heterogeneity tests (I² statistic) to reconcile results .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents on benzoxazole or pyridine rings). Use multivariate regression models to correlate structural descriptors (logP, polar surface area) with bioactivity. For example, methylsulfonyl groups enhance COX-2 selectivity by improving hydrophobic interactions in the enzyme's active site .
Q. How can catalytic systems be optimized for scalable synthesis while minimizing byproducts?
- Methodological Answer : Screen transition-metal catalysts (e.g., Pd/C, CuI) under microwave-assisted conditions to enhance reaction rates. Monitor byproduct formation via in situ FTIR or GC-MS . Membrane separation technologies (e.g., nanofiltration) can isolate pure product streams, as applied in fuel engineering .
Q. What in silico methods predict metabolic pathways and toxicity profiles for this compound?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate cytochrome P450 metabolism and hepatotoxicity. Molecular dynamics simulations can model interactions with metabolic enzymes (e.g., CYP3A4). Experimental validation via rat hepatocyte assays is critical for confirming predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
